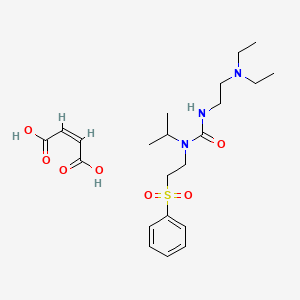

AHR 10718

説明

特性

CAS番号 |

85053-47-0 |

|---|---|

分子式 |

C22H35N3O7S |

分子量 |

485.6 g/mol |

IUPAC名 |

1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-propan-2-ylurea;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C18H31N3O3S.C4H4O4/c1-5-20(6-2)13-12-19-18(22)21(16(3)4)14-15-25(23,24)17-10-8-7-9-11-17;5-3(6)1-2-4(7)8/h7-11,16H,5-6,12-15H2,1-4H3,(H,19,22);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChIキー |

CMKAKNPPMGLPRW-BTJKTKAUSA-N |

異性体SMILES |

CCN(CC)CCNC(=O)N(CCS(=O)(=O)C1=CC=CC=C1)C(C)C.C(=C\C(=O)O)\C(=O)O |

正規SMILES |

CCN(CC)CCNC(=O)N(CCS(=O)(=O)C1=CC=CC=C1)C(C)C.C(=CC(=O)O)C(=O)O |

外観 |

Solid powder |

他のCAS番号 |

96436-73-6 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(N'-(2-diethylamino)ethyl)-N-(1-methylethyl)-N-(2-(phenylsulfonyl)ethyl)urea butanedioate AHR 10718 AHR-10718 |

製品の起源 |

United States |

Foundational & Exploratory

The Endogenous Functions of the Aryl Hydrocarbon Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor historically recognized for its role in mediating the toxic effects of environmental pollutants such as dioxins and polycyclic aromatic hydrocarbons. However, a growing body of evidence has firmly established that the AHR possesses critical endogenous functions, playing a pivotal role in a remarkable array of physiological processes in the absence of exogenous ligands.[1][2][3][4] Sustained activation of AHR by endogenous ligands is indispensable for proper cell functions.[5] This technical guide provides an in-depth exploration of the core endogenous functions of the AHR, summarizing key quantitative data, detailing experimental protocols used to elucidate these functions, and visualizing the complex signaling pathways and workflows involved.

Core Endogenous Functions of the AHR

The endogenous activity of the AHR is crucial for maintaining homeostasis across multiple biological systems. Its functions are diverse, ranging from immune system modulation and developmental processes to metabolic regulation and maintenance of intestinal integrity. These myriad AHR-mediated processes are often orchestrated by a diverse array of endogenous ligands, including metabolites of tryptophan, heme, and arachidonic acid.[2][6]

Immune System Modulation

The AHR is a critical regulator of both the innate and adaptive immune systems, influencing the differentiation and function of various immune cell populations.[7][8][9] AHR signaling can have both pro- and anti-inflammatory effects, depending on the cellular context, the nature of the activating ligand, and the surrounding microenvironment.[6]

Quantitative Data: AHR Modulation of Immune Cell Populations and Cytokine Expression

| Parameter | Cell Type/Condition | AHR Status/Treatment | Quantitative Change | Reference |

| Immune Cell Populations | ||||

| T cytotoxic cells | Pancreatic Ductal Adenocarcinoma (PDAC) patients | Low AHR expression | 17.95% of PBMCs (compared to 31.38% in healthy controls, p < 0.01) | [10] |

| M0 monocytes | PDAC patients | Low AHR expression | 0.95% of PBMCs (compared to 1.68% in healthy controls, p < 0.01) | [10] |

| B cells | PDAC patients | Low AHR expression | 9.84% of PBMCs (significant increase compared to healthy controls) | [10] |

| Monocytes | Lung, during coronavirus infection | TCDD (AHR agonist) treatment | Blunted infection-associated increase (P = 0.001 for percentage) | [1] |

| Granulocyte-monocyte progenitors | Bone marrow, during coronavirus infection | TCDD treatment | Reduction | [3] |

| Cytokine and Gene Expression | ||||

| Il17a mRNA | CD4+ T-cells (Treg polarizing conditions) | AHR knockout | 53-fold increase at 24h | [11] |

| Il22 mRNA | CD4+ T-cells | TCDD treatment | Up-regulation across all culture conditions | [11] |

| Cyp1a1 mRNA | CD4+ T-cells (Th17 polarizing conditions) | TCDD treatment | Highest levels of AHR activation at 24h | [11] |

| Cyp1b1 mRNA | Macrophages | Benzo[a]pyrene (BaP, 2 µM) stimulation for 6h | Significant increase | [12] |

| Ahrr mRNA | Macrophages | BaP (2 µM) stimulation for 6h | Significant increase | [12] |

| TNF mRNA | Macrophages (LPS-stimulated) | BaP (2 µM) pre-treatment for 6h | Significant increase | [12] |

| IL-1β secretion | Monocytes (M1 type) from PDAC patients | Low and High/Medium AHR expression | Significantly increased compared to healthy controls (p = 0.04) | [10] |

| IL-10 secretion | Dendritic cells from Behçet's disease patients | FICZ or ITE (endogenous AHR ligands) treatment | Induced secretion | [13] |

| IL-1β, IL-6, IL-23, TNF-α secretion | Dendritic cells from Behçet's disease patients | FICZ or ITE treatment | Inhibited production | [13] |

| CCL20 protein | Macrophages (LPS-stimulated) | TCDD treatment | 4-fold induction | [14] |

Developmental Processes

The AHR plays a significant, ligand-independent role in cellular proliferation and differentiation during development.[2] AHR-deficient mice exhibit a range of developmental abnormalities, underscoring the receptor's importance in normal physiological development.[15][16]

Quantitative Data: Developmental Phenotypes in AHR Knockout Mice

| Parameter | Organ/System | AHR Status | Quantitative Change | Reference |

| Body Size | Whole animal | AHR knockout | Smaller than heterozygotes or wild types | |

| Liver Weight | Liver | AHR knockout | 25% decrease | [15] |

| Hematopoiesis | Liver | AHR knockout | Delayed extramedullary hematopoiesis | [15] |

| White Blood Cell Count | Peripheral blood (24 months of age) | AHR knockout | Over 2.5-fold increase compared to wild type | [17] |

| Red Blood Cell Count | Peripheral blood (3 months of age) | AHR knockout | Decreased compared to wild type | [17] |

| Liver Fat Accumulation | Liver (Western diet) | High-affinity AHR (B6 mice) vs. low-affinity AHR (B6.D2 mice) | Significantly greater volume of fat storage vesicles in B6 mice (p = 1.54 × 10⁻⁸) | [18] |

| Liver Retinoids | Liver | AHR knockout | 3-fold increase | [19] |

| Retinoic Acid Metabolism | Liver | AHR knockout | 65% decrease | [19] |

Metabolic Homeostasis

The AHR is increasingly recognized as a key regulator of metabolic processes, including lipid and glucose metabolism.[18][20] Dysregulation of AHR signaling has been linked to metabolic disorders.

Quantitative Data: AHR-Mediated Metabolic Changes

| Metabolite/Gene | Tissue/Cell Type | AHR Status/Treatment | Quantitative Change | Reference |

| Glucose | Mammary gland (lactating mice) | Beta-naphthoflavone (BNF, AHR agonist) treatment | Decreased levels | [21][22] |

| Fumarate (TCA cycle intermediate) | Mammary gland (lactating mice) | BNF treatment | Increased levels | [21][22] |

| LDL/VLDL | Serum (lactating mice) | BNF treatment | Increased levels | [21][22] |

| HDL, PC, GPC | Serum (lactating mice) | BNF treatment | Decreased levels | [21][22] |

| Whey acid protein, α-lactalbumin, β-casein mRNA | Mammary gland (lactating mice) | BNF treatment | ~50% reduction in expression | [21][22] |

| Saturated fatty acids (C18:0, C20:0) | Liver | TCDF (AHR agonist) exposure | Significant decreases | [5] |

Intestinal Homeostasis and Microbiota Interaction

The AHR is highly expressed in the gut, where it plays a crucial role in maintaining intestinal barrier integrity and modulating the host-microbiota relationship.[6] Microbial metabolites, particularly those derived from tryptophan, can act as AHR ligands, influencing local and systemic immune responses.[23][24][25]

Quantitative Data: AHR and Gut Microbiota

| Bacterial Taxon | Condition | AHR Status/Treatment | Quantitative Change | Reference |

| Lactobacillus | Feces | TCDD treatment | >4-fold increase | [21] |

| Sutterella | Feces | TCDD treatment | Decreased abundance | [21] |

| Enterobacteriaceae | Intestine | Lack of dietary AHR ligands | Expansion | [10] |

| Clostridiales, Muribaculaceae, Rikenellaceae | Intestine | Lack of dietary AHR ligands | Strongly reduced | [10] |

Experimental Protocols

Elucidating the endogenous functions of the AHR requires a combination of molecular, cellular, and in vivo experimental approaches. Below are detailed methodologies for key experiments cited in this guide.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for AHR Binding Site Analysis

Objective: To identify the genome-wide binding sites of AHR and its dimerization partner ARNT.

-

Cell Culture and Cross-linking:

-

Culture cells (e.g., MCF-7 breast cancer cells) to ~80% confluency.

-

Treat cells with an AHR ligand (e.g., 10 nM TCDD) or vehicle control for a specified time (e.g., 45 minutes).

-

Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 8-10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

-

Chromatin Preparation and Shearing:

-

Harvest and lyse cells to isolate nuclei.

-

Resuspend nuclei in a shearing buffer.

-

Shear chromatin to an average fragment size of 200-500 bp using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-validated antibody against AHR or ARNT, or a negative control IgG.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Library Preparation:

-

Purify the DNA using a column-based kit or phenol-chloroform extraction.

-

Prepare a sequencing library from the purified DNA, which includes end-repair, A-tailing, adapter ligation, and PCR amplification.

-

-

Sequencing and Data Analysis:

-

Sequence the library on a high-throughput sequencing platform.

-

Align the sequence reads to a reference genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment.

-

Perform downstream analyses such as motif discovery and functional annotation of nearby genes.

-

RNA Sequencing (RNA-Seq) for Gene Expression Analysis

Objective: To quantify genome-wide changes in gene expression following AHR activation or in AHR-deficient models.

Methodology: [8][9][12][16][19][29][30][31][32][33]

-

RNA Extraction and Quality Control:

-

Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).

-

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) or enrich for polyadenylated mRNA from the total RNA.

-

Fragment the RNA.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second cDNA strand.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library by PCR.

-

-

Sequencing:

-

Quantify and assess the quality of the library.

-

Sequence the library on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads (e.g., using FastQC).

-

Trim adapter sequences and low-quality bases.

-

Align the trimmed reads to a reference genome or transcriptome using a splice-aware aligner (e.g., STAR, HISAT2).

-

Quantify gene or transcript expression levels (e.g., using featureCounts or Salmon).

-

Perform differential expression analysis between experimental groups (e.g., using DESeq2 or edgeR).

-

Conduct downstream analyses such as pathway and gene ontology enrichment analysis.

-

Luciferase Reporter Assay for AHR Activation

Objective: To quantify the transcriptional activity of AHR in response to potential endogenous or exogenous ligands.

Methodology: [2][7][34][35][36][37]

-

Cell Culture and Transfection:

-

Seed cells (e.g., HepG2) in a 96-well plate.

-

Transfect the cells with a luciferase reporter plasmid containing multiple Dioxin Response Elements (DREs) upstream of a minimal promoter and the luciferase gene. Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization. Alternatively, use a stable cell line expressing the reporter construct.

-

-

Compound Treatment:

-

After 24-48 hours, treat the cells with various concentrations of the test compounds, a positive control (e.g., TCDD), and a vehicle control.

-

Incubate for a specified period (e.g., 24 hours).

-

-

Luciferase Assay:

-

Lyse the cells.

-

Measure the firefly luciferase activity using a luminometer.

-

Measure the Renilla luciferase activity for normalization.

-

-

Data Analysis:

-

Normalize the firefly luciferase readings to the Renilla luciferase readings.

-

Calculate the fold induction relative to the vehicle control.

-

Plot the dose-response curve and determine the EC50 value.

-

Signaling Pathways and Experimental Workflows

Visualizing the intricate networks of AHR signaling and the workflows of key experiments is essential for a comprehensive understanding.

AHR Signaling Pathways

The AHR can signal through both canonical and non-canonical pathways to exert its diverse physiological effects.

Canonical AHR Signaling Pathway

Non-Canonical AHR Signaling Pathways

Experimental Workflows

ChIP-Seq Experimental Workflow

RNA-Seq Experimental Workflow

Metabolomics Analysis Workflow

References

- 1. bosterbio.com [bosterbio.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The aryl hydrocarbon receptor cross-talks with multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. invivogen.com [invivogen.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. RNA Sequencing | RNA-Seq methods & workflows [illumina.com]

- 10. mdpi.com [mdpi.com]

- 11. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 12. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of the aryl hydrocarbon receptor affects activation and function of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aryl Hydrocarbon Receptor Activation Synergistically Induces Lipopolysaccharide-Mediated Expression of Proinflammatory Chemokine (c–c motif) Ligand 20 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. AhR Activation Leads to Attenuation of Murine Autoimmune Hepatitis: Single-Cell RNA-Seq Analysis Reveals Unique Immune Cell Phenotypes and Gene Expression Changes in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RNA-Seq data processing and gene expression analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]

- 17. Knockout of the aryl hydrocarbon receptor results in distinct hepatic and renal phenotypes in rats and mice (Journal Article) | OSTI.GOV [osti.gov]

- 18. Obesity Is Mediated by Differential Aryl Hydrocarbon Receptor Signaling in Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Aryl Hydrocarbon Receptor Signaling Prevents Activation of Hepatic Stellate Cells and Liver Fibrogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. AhR Activation Leads to Alterations in the Gut Microbiome with Consequent Effect on Induction of Myeloid Derived Suppressor Cells in a CXCR2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The aryl hydrocarbon receptor as a mediator of host-microbiota interplay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bionmr.unl.edu [bionmr.unl.edu]

- 25. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [emea.illumina.com]

- 26. epigenie.com [epigenie.com]

- 27. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 28. bio-rad.com [bio-rad.com]

- 29. The Aryl Hydrocarbon Receptor Complex and the Control of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 30. The aryl hydrocarbon receptor (AhR) in the regulation of cell–cell contact and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Inhibition of Aryl Hydrocarbon Receptor (AhR) Expression Disrupts Cell Proliferation and Alters Energy Metabolism and Fatty Acid Synthesis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]

- 34. indigobiosciences.com [indigobiosciences.com]

- 35. puracyp.com [puracyp.com]

- 36. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 37. researchgate.net [researchgate.net]

The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family of proteins.[1] Initially identified for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR is now recognized as a crucial regulator of a diverse array of physiological and pathophysiological processes.[1][2] These include immune responses, cell differentiation, development, and carcinogenesis.[1][3] The AHR can be activated by a wide range of structurally diverse exogenous and endogenous ligands, leading to the regulation of a battery of target genes.[3] This guide provides an in-depth technical overview of the AHR signaling pathway, including its core mechanisms, quantitative data on molecular interactions, detailed experimental protocols, and visualizations of the key processes.

Core Signaling Pathways

The AHR signaling network is complex, encompassing both a well-defined canonical pathway and several non-canonical routes that contribute to its pleiotropic effects.

The Canonical AHR Signaling Pathway

The canonical pathway is the classical mechanism of AHR activation and gene regulation. In its inactive state, the AHR resides in the cytoplasm as part of a multi-protein complex. This complex includes a dimer of Heat Shock Protein 90 (HSP90), AHR-interacting protein (AIP, also known as XAP2 or ARA9), and the co-chaperone p23.[4][5] This association maintains the AHR in a conformation that is receptive to ligand binding while preventing its translocation to the nucleus.[6]

Upon binding of a ligand to the PAS-B domain of the AHR, a conformational change is induced, leading to the dissociation of AIP and exposure of a nuclear localization signal (NLS).[7] The ligand-AHR-HSP90/p23 complex then translocates to the nucleus. Inside the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR Nuclear Translocator (ARNT), another bHLH/PAS protein.[2][7] This AHR/ARNT heterodimer functions as a transcription factor, binding to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter regions of target genes.[8] The consensus core sequence for an XRE is 5'-GCGTG-3'.[9] Binding of the AHR/ARNT complex to XREs recruits co-activators and the general transcriptional machinery, leading to the induction of target gene expression.[8]

A key feature of the canonical pathway is a negative feedback loop mediated by the AHR Repressor (AHRR). AHRR is an AHR target gene, and its protein product competes with AHR for binding to ARNT.[10] The resulting AHRR/ARNT heterodimer can bind to XREs but does not activate transcription, thereby repressing AHR signaling.[10]

Non-Canonical AHR Signaling Pathways

In addition to the classical XRE-mediated gene regulation, the AHR engages in several non-canonical signaling pathways. These pathways are independent of direct AHR/ARNT binding to XREs and contribute to the diverse biological roles of the AHR.

-

Protein-Protein Interactions: The activated AHR can interact with other transcription factors, such as NF-κB (RelA and RelB), estrogen receptor (ER), and retinoblastoma protein (Rb), to modulate their activity and the expression of their target genes.[2][6] This cross-talk allows the AHR to influence a wide range of cellular processes, including inflammation and cell cycle control.[6]

-

E3 Ubiquitin Ligase Activity: The AHR has been shown to possess intrinsic E3 ubiquitin ligase activity, targeting other proteins for proteasomal degradation. This function is independent of its transcriptional activity and provides a direct mechanism for AHR-mediated regulation of protein stability.

-

Kinase Activation: Upon ligand binding, the AHR can release associated kinases, such as c-Src, leading to their activation and the initiation of downstream signaling cascades. This rapid, non-genomic signaling can influence cellular processes like cell adhesion and migration.

Quantitative Data in AHR Signaling

The interactions within the AHR signaling pathway can be quantified to understand the potency of ligands and the efficiency of the cellular response.

Ligand Binding Affinities

The affinity of a ligand for the AHR is a key determinant of its potency. This is typically measured as the dissociation constant (Kd) or the inhibitory constant (Ki).

| Ligand | Receptor Species | Kd/Ki (nM) | Method | Reference |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Human | 2.7 - 4.2 | Radioligand Binding Assay | [11] |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Human (recombinant) | 39 ± 20 | Radioligand Binding Assay | [11] |

| 6-Formylindolo[3,2-b]carbazole (FICZ) | Human (recombinant) | 79 ± 36 | Microscale Thermophoresis | [11] |

| CH-223191 (Antagonist) | Human (recombinant) | 496 ± 82 | Microscale Thermophoresis | [11] |

| 1-Hydroxy-pyrene (1-HP) | Human (recombinant) | 943 ± 176 | Microscale Thermophoresis | [11] |

Induction of Target Gene Expression

The activation of AHR leads to the transcription of target genes. The potency of a ligand to induce gene expression is often quantified by its half-maximal effective concentration (EC50).

| Ligand | Target Gene | Cell Line | EC50 (nM) | Reference |

| Alizarin | CYP1A1 | HepG2 | > 20,000 | [12] |

| Indirubin | AHR Target Genes | Primary mouse hepatocytes (hAHR) | More potent than in mAHRb | [13] |

| Luteolin | CYP1A1 | Caco-2 | Minimal agonist activity | [14] |

| TCDD | CYP1A1 | Primary B cells (human) | 30 (concentration used) | [15] |

Fold Induction of AHR Target Genes by TCDD

The magnitude of gene expression change upon AHR activation is a critical parameter.

| Target Gene | Tissue/Cell Type | Fold Induction | Reference |

| Cyp1a1 | Mouse Colon | 216.40 | [16] |

| Ahrr | Mouse Colon | 6.74 | [16] |

| Ido1 | Mouse Colon | 2.91 | [16] |

| CYP1B1 | Human Macrophages | ~6-fold (with LPS) | [5] |

Key Experimental Protocols

Studying the AHR signaling pathway involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Ligand Binding Assay

This assay measures the affinity of a ligand for the AHR.

Methodology:

-

Preparation of Cytosol:

-

Harvest cells or tissues and homogenize in a suitable buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, 20 mM molybdate, pH 7.5).

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles.

-

Collect the supernatant, which contains the cytosolic proteins, including the AHR.

-

-

Saturation Binding:

-

Incubate a fixed amount of cytosolic protein with increasing concentrations of a radiolabeled AHR ligand (e.g., [³H]TCDD).

-

To determine non-specific binding, perform a parallel set of incubations with a large excess of unlabeled ligand.

-

Incubate for a sufficient time to reach equilibrium (e.g., 2 hours at 20°C).

-

-

Separation of Bound and Free Ligand:

-

Use a method to separate the AHR-ligand complex from the free radioligand. Common methods include hydroxyapatite (HAP) assay or dextran-coated charcoal (DCC) treatment.

-

-

Quantification:

-

Measure the radioactivity in the bound fraction using a scintillation counter.

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot specific binding versus the concentration of the radiolabeled ligand and fit the data to a saturation binding curve to determine the Kd and Bmax (maximal binding capacity).

-

-

Competitive Binding:

-

Incubate cytosolic protein with a fixed concentration of radiolabeled ligand and increasing concentrations of an unlabeled competitor ligand.

-

Measure the displacement of the radiolabeled ligand by the competitor.

-

Plot the percentage of specific binding versus the concentration of the competitor and fit the data to a competition binding curve to determine the IC50 (half-maximal inhibitory concentration).

-

Calculate the Ki using the Cheng-Prusoff equation.

-

AHR Reporter Gene Assay

This cell-based assay measures the transcriptional activity of the AHR in response to a ligand.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate growth medium.

-

Co-transfect the cells with an AHR expression vector (if not endogenously expressed at sufficient levels) and a reporter plasmid. The reporter plasmid contains a reporter gene (e.g., luciferase) under the control of a promoter with multiple XREs.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

-

-

Compound Treatment:

-

After transfection, plate the cells in a multi-well plate.

-

Treat the cells with various concentrations of the test compound or a known AHR agonist/antagonist as a control. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a sufficient period to allow for gene expression (e.g., 14-24 hours).

-

-

Lysis and Luminescence Measurement:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the activity of the reporter gene (e.g., firefly luciferase) using a luminometer and a specific substrate.

-

If a normalization control was used, measure its activity as well.

-

-

Data Analysis:

-

Normalize the reporter gene activity to the control reporter activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized reporter activity versus the concentration of the test compound.

-

For agonists, fit the data to a dose-response curve to determine the EC50 and maximal efficacy. For antagonists, determine the IC50.

-

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the specific DNA regions that the AHR/ARNT complex binds to in the genome.

Methodology:

-

Cross-linking:

-

Treat cells with a cross-linking agent, typically formaldehyde (1% final concentration), to covalently link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to AHR or ARNT. A control immunoprecipitation with a non-specific IgG should also be performed.

-

Add protein A/G-coupled beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the protein-DNA complexes from the beads.

-

Reverse the formaldehyde cross-links by heating at a high temperature (e.g., 65°C) for several hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification:

-

Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

-

-

Analysis:

-

Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for known or putative AHR target gene promoters to quantify the enrichment of these regions.

-

Alternatively, the DNA can be used for high-throughput sequencing (ChIP-seq) to identify AHR binding sites across the entire genome.

-

References

- 1. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 3. The Role of the Aryl Hydrocarbon Receptor (AHR) in Immune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Aryl-Hydrocarbon Receptor Protein Interaction Network (AHR-PIN) as Identified by Tandem Affinity Purification (TAP) and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteomic Characterization of the Cellular Effects of AhR Activation by Microbial Tryptophan Catabolites in Endotoxin-Activated Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Aryl Hydrocarbon Receptor Complex and the Control of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. And Now for Something Completely Different: Diversity in Ligand-Dependent Activation of Ah Receptor Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 13. Ligand Selectivity and Gene Regulation by the Human Aryl Hydrocarbon Receptor in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators: Genomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative Analysis of TCDD-Induced AhR-Mediated Gene Expression in Human, Mouse and Rat Primary B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aryl Hydrocarbon Receptor Activation by TCDD Reduces Inflammation Associated with Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Aryl Hydrocarbon Receptor (AHR) Axis: A Technical Guide to its Role in Immune Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a critical regulator of the immune system. Initially studied in the context of toxicology as the receptor for environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), it is now evident that AHR plays a pivotal role in shaping both innate and adaptive immunity by responding to a wide array of endogenous and exogenous ligands. These ligands, derived from sources such as diet, microbial metabolism, and host metabolic pathways, position the AHR as a key sensor of the microenvironment, translating these signals into profound effects on immune cell differentiation and function. This technical guide provides an in-depth exploration of the AHR signaling pathway and its multifaceted role in the differentiation of key immune cell lineages, including T cells, dendritic cells, macrophages, and innate lymphoid cells. Detailed experimental protocols and quantitative data are presented to aid researchers in the investigation of this complex and therapeutically promising signaling axis.

The AHR Signaling Pathway

The canonical AHR signaling pathway is initiated upon ligand binding to the cytosolic AHR complex. In its inactive state, AHR is associated with chaperone proteins, including heat shock protein 90 (HSP90), AHR-interacting protein (AIP), and p23. Ligand binding induces a conformational change, leading to the dissociation of these chaperones and the translocation of the AHR into the nucleus. In the nucleus, AHR heterodimerizes with the AHR nuclear translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2][3]

Recent evidence also points to non-canonical, XRE-independent signaling pathways. These can involve protein-protein interactions with other transcription factors, such as NF-κB and STAT proteins, leading to a broader range of gene regulation and functional outcomes.[2]

Role of AHR in T Cell Differentiation

AHR signaling is a critical determinant of CD4+ T helper (Th) cell fate, particularly in the balance between pro-inflammatory Th17 cells and immunosuppressive regulatory T (Treg) cells.

Th17 Cell Differentiation

AHR activation is a potent driver of Th17 cell differentiation and function. The endogenous ligand 6-formylindolo[3,2-b]carbazole (FICZ) enhances Th17 differentiation and promotes the production of the effector cytokine IL-22.[1] AHR cooperates with the master regulator of Th17 differentiation, RORγt, to induce IL-22 expression. Furthermore, AHR activation can inhibit the expression of IL-2 and the activation of STAT1 and STAT5, which are negative regulators of Th17 differentiation.[1][4]

Regulatory T (Treg) Cell Differentiation

The role of AHR in Treg differentiation is more complex and appears to be ligand-dependent. The environmental toxicant TCDD has been shown to promote the generation of functional Foxp3+ Treg cells, an effect that can suppress autoimmune responses.[1][5] In human T cells, AHR activation in the presence of TGF-β1 induces functional Foxp3+ Treg cells that mediate suppression via the ectonucleotidase CD39. This induction involves the transcription factors Smad1 and Aiolos.[6] Conversely, some endogenous ligands like FICZ can inhibit Treg development.[7] AHR signaling can also promote the differentiation of another type of regulatory T cell, the IL-10-producing Type 1 Regulatory (Tr1) cell. In Tr1 cells, AHR cooperates with c-Maf to drive IL-10 and IL-21 expression.[1]

AHR in Dendritic Cell Differentiation and Function

Dendritic cells (DCs) are professional antigen-presenting cells (APCs) that are crucial for initiating T cell responses. AHR signaling significantly modulates DC differentiation and function, thereby indirectly influencing T cell-mediated immunity.[1]

AHR activation can have divergent effects on DC maturation, depending on the context and the specific AHR ligand. For instance, TCDD has been shown to decrease the expression of the DC marker CD11c while increasing the expression of MHC-II and the co-stimulatory molecule CD86.[1] In contrast, the endogenous ligand ITE has been reported to decrease the expression of MHC-II and co-stimulatory molecules, leading to a more tolerogenic DC phenotype.[1] Tolerogenic DCs induced by AHR activation often upregulate the enzyme indoleamine 2,3-dioxygenase (IDO), which catabolizes tryptophan into kynurenine. Kynurenine itself is an AHR ligand and promotes Treg differentiation.[1][8]

AHR and Macrophage Polarization

Macrophages are highly plastic cells that can polarize into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. AHR signaling has been implicated in regulating this balance. AHR activation has been shown to promote M2 macrophage polarization, characterized by the expression of markers like Arginase-1 (Arg-1) and YM-1, and the production of the anti-inflammatory cytokine IL-10.[9][10] This effect can be mediated through the upregulation of transcription factors such as IRF4.[11] Conversely, AHR deficiency in macrophages can lead to an exaggerated pro-inflammatory response upon stimulation with lipopolysaccharide (LPS).[12]

AHR in Innate Lymphoid Cell Development

Innate lymphoid cells (ILCs) are a recently discovered family of immune cells that play important roles in mucosal immunity and tissue homeostasis. AHR is highly expressed in group 3 ILCs (ILC3s) and is essential for their development and maintenance.[13][14] AHR activation in ILC3s is crucial for the production of IL-22, a cytokine that is critical for maintaining intestinal barrier integrity and host defense against pathogens.[15][16]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of AHR activation on immune cell differentiation and function.

Table 1: Effects of AHR Ligands on Dendritic Cell Maturation Markers

| Ligand (Concentration) | Cell Type | Marker | Change in Expression | Reference |

| TCDD (0.01 nM) | Murine BMDCs | CD11c | 9% increase in frequency | [13] |

| TCDD (0.01 nM) | Murine BMDCs | MHC class IIhigh | 31% increase in frequency | [13] |

| TCDD (0.01 nM) | Murine BMDCs | CD86high | 30% increase in frequency | [13] |

| FICZ (10 nM) | Murine steady-state BMDCs | CD11c | Decreased frequency | [4] |

| FICZ (10 nM) | Murine steady-state BMDCs | MHC II | Increased percentage | [4] |

| FICZ (10 nM) | Murine steady-state BMDCs | CD86 | Increased percentage | [4] |

| ITE (10 nM) | Murine steady-state BMDCs | CD11c | Decreased frequency | [4] |

| ITE (10 nM) | Murine steady-state BMDCs | MHC II | Increased percentage | [4] |

| ITE (10 nM) | Murine steady-state BMDCs | CD86 | Increased percentage | [4] |

| FICZ | Human Mo-DCs | HLA-DR, CD80, CD86 | Down-regulated expression | [14] |

| ITE | Human Mo-DCs | HLA-DR, CD80, CD86 | Down-regulated expression | [14] |

Table 2: Effects of AHR Ligands on T Cell Populations and Cytokine Production

| Ligand (Concentration) | Cell Type | Parameter | Effect | Reference |

| TCDD (100 nM) | Murine Naive CD4+ T cells | Th17 differentiation | Increased IL-17 and IL-22 production | [17] |

| FICZ (0.5 µM) | Murine Naive CD4+ T cells | Th17 differentiation | Increased IL-17 and IL-22 production | [17] |

| TCDD | Murine CD4+ T cells | Treg percentage | Increased percentage and absolute number in spleen | [18] |

| TCDD | Human CD4+ T cells | IL-22 production | No significant effect | [19] |

| FICZ (300 nM) | Murine Naive CD4+ T cells | Th17 polarization | Substantially increased | [1] |

| TCDD | Murine CD4+ T cells | IL-10 production | Increased | [20] |

| FICZ | Human PBMCs | IL-17 and IFN-γ expression | Decreased | [21] |

| ITE | Human PBMCs | IL-17 and IFN-γ expression | Decreased | [21] |

| FICZ | Human PBMCs | IL-10 production | Increased | [14] |

| ITE | Human PBMCs | IL-10 production | Increased | [14] |

Table 3: Effects of AHR on Macrophage and ILC Cytokine Production

| Condition | Cell Type | Cytokine | Effect | Reference |

| AHR knockout | Murine Peritoneal Macrophages | IL-10 (LPS-induced) | Reduced mRNA and protein levels | [15] |

| AHR overexpression | RAW264.7 Macrophages | IL-10 (LPS-induced) | Elevated expression | [15] |

| AHR knockout | Murine ILC3s | IL-22 | Markedly reduced production | [22] |

| FICZ treatment | Murine NK cells | IL-10 | Increased production in the presence of IL-2 and IL-12 | [23] |

Experimental Protocols

In Vitro Differentiation of Murine Th17 Cells

This protocol describes the differentiation of naive CD4+ T cells into Th17 cells.

Materials:

-

Naive CD4+ T cell isolation kit (e.g., magnetic-activated cell sorting - MACS)

-

96-well flat-bottom tissue culture plates

-

Anti-mouse CD3ε antibody (clone 145-2C11)

-

Anti-mouse CD28 antibody (clone 37.51)

-

Recombinant mouse IL-6

-

Recombinant mouse TGF-β1

-

Recombinant mouse IL-23

-

Recombinant mouse IL-1β

-

Anti-mouse IL-4 antibody

-

Anti-mouse IFN-γ antibody

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 1 mM sodium pyruvate, 1x non-essential amino acids, and 50 µM 2-mercaptoethanol)

-

AHR ligands (e.g., FICZ, TCDD) and antagonists (e.g., CH-223191)

-

Cell stimulation cocktail (e.g., PMA and ionomycin) plus protein transport inhibitors (e.g., Brefeldin A and Monensin)

-

Flow cytometry antibodies: anti-CD4, anti-IL-17A, anti-IL-22

Procedure:

-

Isolate naive CD4+ T cells (CD4+CD62L+CD44lo) from the spleens and lymph nodes of mice using a naive CD4+ T cell isolation kit according to the manufacturer's instructions.

-

Coat a 96-well plate with anti-CD3ε (1-5 µg/mL) and anti-CD28 (1-5 µg/mL) antibodies in PBS overnight at 4°C.

-

Wash the plate twice with sterile PBS to remove unbound antibodies.

-

Seed the purified naive CD4+ T cells at a density of 1-2 x 10^5 cells/well in 200 µL of complete RPMI-1640 medium.

-

Add the Th17-polarizing cytokine cocktail: TGF-β1 (1-5 ng/mL), IL-6 (20-50 ng/mL), IL-23 (10-20 ng/mL), and IL-1β (10-20 ng/mL). Also, add neutralizing antibodies against IL-4 (10 µg/mL) and IFN-γ (10 µg/mL).

-

Add AHR ligands or antagonists at desired concentrations (e.g., FICZ at 100-300 nM, TCDD at 1-10 nM, CH-223191 at 1-10 µM).

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

For intracellular cytokine staining, restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of protein transport inhibitors.

-

Harvest the cells and stain for surface markers (e.g., CD4) followed by intracellular staining for IL-17A and IL-22 using a fixation/permeabilization kit.

-

Analyze the cells by flow cytometry.

Generation and Polarization of Murine Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the generation of BMDMs and their subsequent polarization into M1 and M2 phenotypes.

Materials:

-

Bone marrow cells from mice

-

Recombinant mouse M-CSF

-

Recombinant mouse IFN-γ

-

Lipopolysaccharide (LPS)

-

Recombinant mouse IL-4

-

Complete DMEM (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)

-

AHR ligands

-

RNA isolation kit and reagents for qRT-PCR

-

Flow cytometry antibodies: anti-F4/80, anti-CD11b, anti-CD86 (M1 marker), anti-CD206 (M2 marker)

Procedure:

-

Isolate bone marrow cells from the femurs and tibias of mice.

-

Culture the cells in complete DMEM supplemented with M-CSF (10-20 ng/mL) in non-tissue culture-treated plates for 7 days to differentiate them into macrophages (M0). Change the medium on day 3.

-

On day 7, harvest the adherent BMDMs.

-

Seed the BMDMs into new plates at a density of 1 x 10^6 cells/mL.

-

For M1 polarization, treat the cells with IFN-γ (20 ng/mL) and LPS (100 ng/mL) for 24 hours.

-

For M2 polarization, treat the cells with IL-4 (20 ng/mL) for 24 hours.

-

To study the effect of AHR, add AHR ligands to the culture medium during the polarization step.

-

After 24 hours, harvest the cells for analysis.

-

qRT-PCR Analysis: Isolate total RNA and perform qRT-PCR to analyze the expression of M1 markers (e.g., Nos2, Il6, Tnfa) and M2 markers (e.g., Arg1, Mrc1, Ym1).

-

Flow Cytometry Analysis: Stain the cells with antibodies against F4/80, CD11b, CD86, and CD206 to analyze the surface marker expression profile of the polarized macrophages.

Chromatin Immunoprecipitation (ChIP)-Sequencing for AHR

This protocol provides a general workflow for performing ChIP-seq to identify AHR binding sites in immune cells.

Materials:

-

Immune cells of interest (e.g., in vitro differentiated Th17 cells)

-

Formaldehyde

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Chromatin shearing equipment (e.g., sonicator)

-

ChIP-grade anti-AHR antibody

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Cross-linking: Treat 10-20 million cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Resuspend the nuclear pellet in nuclear lysis buffer and shear the chromatin to an average size of 200-600 bp using sonication.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin overnight at 4°C with an anti-AHR antibody or an isotype control IgG.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and perform next-generation sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify AHR binding sites.

Conclusion

The Aryl Hydrocarbon Receptor is a critical environmental sensor that fine-tunes immune cell differentiation and function. Its ability to integrate signals from a diverse array of ligands makes it a central player in maintaining immune homeostasis and in the pathogenesis of inflammatory and autoimmune diseases. A deeper understanding of the molecular mechanisms underlying AHR-mediated immune regulation, facilitated by the experimental approaches outlined in this guide, will be instrumental in the development of novel therapeutic strategies targeting this pathway for a wide range of human diseases.

References

- 1. Natural agonists for aryl hydrocarbon receptor in culture medium are essential for optimal differentiation of Th17 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Expanded characterization of in vitro polarized M0, M1, and M2 human monocyte-derived macrophages: Bioenergetic and secreted mediator profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Differential Regulation of Th17 and T Regulatory Cell Differentiation by Aryl Hydrocarbon Receptor Dependent Xenobiotic Response Element Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. dial.uclouvain.be [dial.uclouvain.be]

- 8. researchgate.net [researchgate.net]

- 9. Aryl hydrocarbon receptor signaling modulates antiviral immune responses: ligand metabolism rather than chemical source is the stronger predictor of outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aryl Hydrocarbon Receptor Promotes IL-10 Expression in Inflammatory Macrophages Through Src-STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bosterbio.com [bosterbio.com]

- 13. Functional and phenotypic effects of AhR activation in inflammatory dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of the aryl hydrocarbon receptor affects activation and function of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aryl Hydrocarbon Receptor Promotes IL-10 Expression in Inflammatory Macrophages Through Src-STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Differential Influences of the Aryl Hydrocarbon Receptor on Th17 Mediated Responses in vitro and in vivo | PLOS One [journals.plos.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Potential for TCDD to Induce Regulatory Functions in B Cells as Part of the Mechanism for T Cell Suppression in EAE - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. AHR drives the development of gut ILC22 cells and postnatal lymphoid tissues via pathways dependent on and independent of Notch - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The aryl hydrocarbon receptor promotes IL-10 production by natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Aryl Hydrocarbon Receptor: A Master Regulator of Intestinal Homeostasis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that functions as a critical environmental sensor at mucosal surfaces.[1] Historically studied in the context of toxicology, AHR has emerged as a pivotal regulator of intestinal homeostasis, orchestrating a complex interplay between the host immune system, the intestinal epithelium, and the gut microbiota.[2] AHR activation by a diverse array of ligands—derived from diet, microbial metabolism, and endogenous sources—is essential for maintaining intestinal barrier integrity, shaping immune responses, and protecting against pathogenic insults and inflammatory diseases.[3][4] Dysregulation of the AHR signaling pathway is implicated in the pathogenesis of inflammatory bowel disease (IBD) and colorectal cancer.[2][5] This technical guide provides an in-depth overview of the molecular mechanisms, cell-specific functions, and quantitative impacts of AHR in the gut. It includes detailed experimental protocols for studying AHR function and summarizes key data in a structured format to facilitate further research and therapeutic development.

The Canonical AHR Signaling Pathway

The AHR is a member of the basic helix-loop-helix (bHLH)-PAS family of transcription factors.[6] In its inactive state, AHR resides in the cytoplasm, complexed with chaperone proteins including heat shock protein 90 (Hsp90), AHR-interacting protein (AIP or XAP2), and p23.[2]

Upon binding to a ligand, AHR undergoes a conformational change, leading to the dissociation of the chaperone complex and its translocation into the nucleus.[4] In the nucleus, AHR heterodimerizes with the AHR Nuclear Translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[6] Key AHR target genes involved in intestinal homeostasis include the cytochrome P450 family member CYP1A1 (which metabolizes AHR ligands in a negative feedback loop), the AHR Repressor (AHRR), and cytokines such as Interleukin-22 (IL-22).[2][7]

References

- 1. mdpi.com [mdpi.com]

- 2. invivogen.com [invivogen.com]

- 3. The aryl hydrocarbon receptor as a mediator of host-microbiota interplay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AHR in the intestinal microenvironment: safeguarding barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Activation of the aryl hydrocarbon receptor in inflammatory bowel disease: insights from gut microbiota [frontiersin.org]

- 6. Aryl Hydrocarbon Receptor Activation Modulates Intestinal Epithelial Barrier Function by Maintaining Tight Junction Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gut Microbiota Regulation of AHR Signaling in Liver Disease [mdpi.com]

An In-depth Technical Guide to Aryl Hydrocarbon Receptor (AHR) Ligands from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has garnered significant attention for its role in mediating cellular responses to a wide array of environmental, dietary, and endogenous compounds. Initially characterized as the receptor for xenobiotics like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), recent research has unveiled its crucial involvement in a multitude of physiological processes, including immune regulation, intestinal homeostasis, and cell differentiation.[1][2][3] This has sparked a growing interest in identifying and characterizing AHR ligands from natural sources, which are generally less toxic than synthetic ligands and hold therapeutic potential for various inflammatory and autoimmune diseases.[1][4][5]

This technical guide provides a comprehensive overview of AHR ligands derived from natural sources, detailing their classification, mechanisms of action, and the experimental methodologies used for their identification and characterization.

Core Concepts: The AHR Signaling Pathway

The canonical AHR signaling pathway is a well-established mechanism. In its inactive state, the AHR resides in the cytoplasm as part of a protein complex that includes Heat shock protein 90 (Hsp90), p23, and X-associated protein 2 (XAP2).[1][6] Upon binding to a ligand, the AHR undergoes a conformational change, leading to its translocation into the nucleus. Inside the nucleus, it dissociates from its chaperone proteins and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[7][8] This AHR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription.[1][2] Key target genes include those encoding for xenobiotic-metabolizing enzymes such as Cytochrome P450 1A1 (CYP1A1), CYP1A2, and CYP1B1.[7]

Beyond this canonical pathway, non-canonical pathways have also been described, involving cross-talk with other signaling molecules like NF-κB and the Retinoblastoma protein (Rb), highlighting the diverse cellular functions of the AHR.[1][2][7]

Caption: Canonical AHR Signaling Pathway.

Classification and Sources of Natural AHR Ligands

AHR ligands from natural sources are structurally diverse and can be broadly categorized based on their origin.

Plant-Derived Ligands

A significant number of natural AHR ligands are phytochemicals found in a variety of fruits, vegetables, and medicinal herbs.[1]

-

Flavonoids: This large class of polyphenolic compounds includes both AHR agonists and antagonists. Examples include quercetin (found in apples and onions), tangeritin (from citrus peels), and kaempferol.[1][9][10] Luteolin is an example of a flavonoid that can act as an AHR antagonist.[11]

-

Indoles: Cruciferous vegetables like broccoli, cabbage, and Brussels sprouts are rich in glucobrassicin, which upon enzymatic processing and acid condensation in the stomach, forms potent AHR ligands such as indole-3-carbinol (I3C), 3,3'-diindolylmethane (DIM), and indolo[3,2-b]carbazole (ICZ).[12][13]

-

Stilbenes: Resveratrol, a well-known compound found in red wine and grapes, is a stilbene that can modulate AHR activity.[1][9]

-

Other Phytochemicals: Curcumin, the active component of turmeric, has also been shown to interact with the AHR.[1]

Microbiota-Derived Ligands

The gut microbiota plays a pivotal role in metabolizing dietary components into AHR ligands, particularly from the essential amino acid tryptophan.[14][15]

-

Tryptophan Metabolites: Commensal bacteria can convert tryptophan into a range of AHR ligands, including indole, indole-3-acetic acid (IAA), indole-3-aldehyde (IAld), tryptamine, and skatole.[12][14][16] These metabolites are crucial for maintaining immune homeostasis in the gut.

Endogenous Ligands

The body also produces its own AHR ligands, which are involved in various physiological processes.

-

Tryptophan Metabolites: Similar to microbial metabolism, endogenous enzymatic pathways can convert tryptophan into AHR ligands. Kynurenine is a well-characterized endogenous AHR ligand produced via the indoleamine 2,3-dioxygenase (IDO) pathway.[14][17] The photo-oxidation product of tryptophan, 6-formylindolo[3,2-b]carbazole (FICZ), is another potent endogenous AHR agonist.[1][18]

-

Heme Metabolites: Bilirubin, a degradation product of heme, has been shown to activate the AHR.[1]

-

Arachidonic Acid Metabolites: Certain metabolites of arachidonic acid can also act as endogenous AHR ligands.[18]

Quantitative Data on Natural AHR Ligands

The binding affinity and activation potential of AHR ligands are typically quantified by their half-maximal effective concentration (EC50), half-maximal inhibitory concentration (IC50), or dissociation constant (Kd). The following tables summarize available quantitative data for some representative natural AHR ligands.

| Ligand Category | Ligand | Source | EC50 (nM) | Kd (nM) | Reference(s) |

| Endogenous | 6-Formylindolo[3,2-b]carbazole (FICZ) | Tryptophan photoproduct | ~0.1 - 1 | 0.07 | [18] |

| Kynurenine | Tryptophan metabolite | ~10,000 | - | [17] | |

| Plant-Derived | Indolo[3,2-b]carbazole (ICZ) | Cruciferous vegetables | ~1 - 10 | - | [13] |

| Quercetin | Fruits and vegetables | ~100 - 1000 | - | [19] | |

| Resveratrol | Grapes, red wine | >1000 | - | [1] | |

| Microbiota-Derived | Indole-3-acetic acid (IAA) | Tryptophan metabolite | ~5000 | - | [14] |

| Indole-3-aldehyde (IAld) | Tryptophan metabolite | ~1000 - 5000 | - | [15] |

Note: EC50 and Kd values can vary depending on the cell type and assay conditions used.

Experimental Protocols for AHR Ligand Characterization

A variety of in vitro and cell-based assays are employed to identify and characterize AHR ligands.

Caption: Workflow for Natural AHR Ligand Identification.

AHR Reporter Gene Assay

This is a widely used cell-based assay for screening potential AHR activators.[20]

Principle: The assay utilizes a mammalian cell line (e.g., HepG2) that has been stably transfected with a reporter gene (commonly firefly luciferase) under the control of a promoter containing DREs.[21][22] When a test compound activates the AHR, the AHR/ARNT complex binds to the DREs and drives the expression of the luciferase gene. The resulting luminescence is proportional to the AHR activation potency of the compound.[23][24]

Detailed Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and reference agonists (e.g., TCDD, FICZ) in assay medium.

-

Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate the plate at 37°C with 5% CO2 for 16-24 hours.[21]

-

-

Luminescence Measurement:

-

Remove the medium containing the test compounds.

-

Prepare the luciferase detection reagent according to the manufacturer's instructions (e.g., ONE-Step™ Luciferase Assay System).[21]

-

Add 100 µL of the detection reagent to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for cell lysis and the luciferase reaction to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from cell-free wells) from all readings.

-

Normalize the data to the vehicle control.

-

Plot the normalized luminescence against the log of the compound concentration to generate dose-response curves and calculate EC50 values.

-

Ligand Binding Assays

These assays determine the direct interaction and binding affinity of a compound to the AHR.

1. Radioligand Competitive Binding Assay

Principle: This assay measures the ability of a test compound to compete with a high-affinity radiolabeled AHR ligand (e.g., [3H]TCDD) for binding to the AHR in a cell-free system (e.g., hepatic cytosol).[25][26]

Detailed Methodology:

-

Preparation of Cytosol:

-

Prepare hepatic cytosol from a suitable animal model (e.g., rat, mouse) as a source of AHR.

-

Determine the protein concentration of the cytosol preparation.

-

-

Binding Reaction:

-

In a microfuge tube, incubate the hepatic cytosol (e.g., 2 mg protein/mL) with a fixed concentration of [3H]TCDD (e.g., 2 nM).[26]

-

Add increasing concentrations of the unlabeled test compound (competitor).

-

For non-specific binding determination, include a set of tubes with a large excess of a non-radiolabeled high-affinity ligand (e.g., 200 nM TCDF).[26]

-

Incubate the mixture for 2 hours at 20°C.

-

-

Separation of Bound and Free Ligand:

-

Use a method to separate the AHR-bound radioligand from the free radioligand, such as the hydroxylapatite (HAP) assay.[26]

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log of the competitor concentration to determine the IC50 value.

-

The binding affinity (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation.

-

2. Microscale Thermophoresis (MST)

Principle: MST is a biophysical technique that measures the change in the movement of a fluorescently labeled molecule (in this case, purified AHR) along a microscopic temperature gradient upon binding to a ligand.[25][27] This change in thermophoretic movement is used to quantify the binding affinity.

Detailed Methodology:

-

Protein Purification:

-

Express and purify recombinant human AHR (often co-expressed with ARNT to ensure proper folding and stability).[25]

-

-

Labeling (if required):

-

If the protein does not have intrinsic fluorescence, label it with a fluorescent dye.

-

-

MST Measurement:

-

Prepare a series of dilutions of the unlabeled test ligand.

-

Mix a fixed concentration of the fluorescently labeled AHR with each ligand dilution.

-

Load the samples into glass capillaries.

-

Place the capillaries in the MST instrument.

-

The instrument applies an infrared laser to create a temperature gradient, and the movement of the fluorescent molecules is monitored.

-

-

Data Analysis:

-

The change in the normalized fluorescence is plotted against the log of the ligand concentration.

-

Fit the data to a binding curve to determine the dissociation constant (Kd).[25]

-

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

Principle: This assay confirms the functional activity of an AHR agonist by measuring the upregulation of a known AHR target gene, such as CYP1A1.[20]

Detailed Methodology:

-

Cell Treatment:

-

Culture a responsive cell line (e.g., HepG2) in a 6-well or 12-well plate.

-

Treat the cells with the test compound at various concentrations for a specific time period (e.g., 4-24 hours).

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a suitable method (e.g., TRIzol reagent).[20]

-

Assess the quality and quantity of the extracted RNA.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

-

qPCR:

-

Perform qPCR using the synthesized cDNA, specific primers for the target gene (CYP1A1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization, and a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).

-

The qPCR instrument will monitor the fluorescence in real-time as the DNA is amplified.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Plot the fold change in gene expression against the compound concentration.

-

Conclusion and Future Directions

The study of natural AHR ligands is a rapidly evolving field with significant implications for human health and drug development. These compounds, derived from our diet and gut microbiome, represent a vast and largely untapped resource for modulating AHR activity in a therapeutic context. Their generally favorable safety profile compared to synthetic ligands makes them attractive candidates for the prevention and treatment of a range of disorders, particularly those with an inflammatory component.

Future research will likely focus on the discovery of novel natural AHR ligands, a deeper understanding of their structure-activity relationships, and the elucidation of their tissue- and cell type-specific effects. The continued development and application of robust experimental methodologies, such as those outlined in this guide, will be crucial for advancing our knowledge of how these natural compounds can be harnessed to promote human health.

References

- 1. Use of natural AhR ligands as potential therapeutic modalities against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. The Aryl Hydrocarbon Receptor: A Review of Its Role in the Physiology and Pathology of the Integument and Its Relationship to the Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of natural AhR ligands as potential therapeutic modalities against inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of aryl hydrocarbon receptor ligands derived from natural products in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Potential of Nutritional Aryl Hydrocarbon Receptor Ligands in Gut-Related Inflammation and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Diet–Host–Microbiota Interactions Shape Aryl Hydrocarbon Receptor Ligand Production to Modulate Intestinal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. The aryl hydrocarbon receptor as a mediator of host-microbiota interplay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. studenttheses.uu.nl [studenttheses.uu.nl]

- 17. Frontiers | Herbal Plants: The Role of AhR in Mediating Immunomodulation [frontiersin.org]

- 18. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators [escholarship.org]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]

- 23. indigobiosciences.com [indigobiosciences.com]

- 24. indigobiosciences.com [indigobiosciences.com]

- 25. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Aryl Hydrocarbon Receptor (AHR) in Xenobiotic Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a pivotal role in the metabolism of a wide array of foreign compounds, known as xenobiotics.[1][2][3] Initially identified for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR is now understood to be a key regulator of cellular homeostasis, with implications for immunology, development, and tumorigenesis.[2][4][5] This technical guide provides an in-depth overview of the AHR's mechanism of action in xenobiotic metabolism, detailing the core signaling pathway, experimental methodologies for its study, and quantitative data to support research and development efforts.

Core Mechanism of AHR Action

The canonical AHR signaling pathway is a multi-step process that begins with the binding of a ligand to the receptor in the cytoplasm and culminates in the transcriptional activation of target genes.

Cytosolic Complex and Ligand Activation

In its inactive state, the AHR resides in the cytoplasm as part of a multiprotein complex. This complex includes heat shock protein 90 (HSP90), AHR-interacting protein (AIP, also known as XAP2 or ARA9), and the co-chaperone p23.[6][7] These proteins maintain the AHR in a conformation that is receptive to ligand binding.[6]

Upon entry of a xenobiotic ligand into the cell, it binds to the PAS-B domain of the AHR. This binding event triggers a conformational change in the AHR, leading to the dissociation of the chaperone proteins.[2][6]

Nuclear Translocation and Dimerization

The dissociation of the chaperone complex exposes a nuclear localization signal (NLS) on the AHR, prompting its translocation into the nucleus.[6] Within the nucleus, the ligand-bound AHR heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), another member of the bHLH-PAS family of transcription factors.[5][6]

DNA Binding and Transcriptional Activation

The AHR/ARNT heterodimer is the transcriptionally active form of the receptor. This complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) located in the promoter and enhancer regions of target genes.[5][8] The core consensus sequence for XREs is 5'-GCGTG-3'.[8]

Binding of the AHR/ARNT complex to XREs recruits co-activator proteins, such as steroid receptor coactivator-1 (SRC-1) and CREB-binding protein (CBP)/p300, which facilitate the assembly of the transcriptional machinery and initiate the transcription of AHR target genes.[6]

Target Genes and Xenobiotic Metabolism

The primary targets of AHR signaling in xenobiotic metabolism are genes encoding Phase I and Phase II drug-metabolizing enzymes.

-

Phase I Enzymes: The most well-characterized AHR target genes are members of the Cytochrome P450 1 (CYP1) family, including CYP1A1, CYP1A2, and CYP1B1.[9][10] These enzymes introduce or expose functional groups on xenobiotics, typically through oxidation, making them more water-soluble and easier to excrete.[9]

-

Phase II Enzymes: AHR also induces the expression of Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and glutathione S-transferases (GSTs), which conjugate the modified xenobiotics with endogenous molecules to further increase their water solubility and facilitate their elimination from the body.[11]

Negative Feedback Regulation

The AHR signaling pathway is tightly regulated by a negative feedback loop involving the AHR Repressor (AHRR). AHRR is itself an AHR target gene. Upon its induction, the AHRR protein competes with AHR for dimerization with ARNT. The AHRR/ARNT heterodimer can also bind to XREs, but it does not activate transcription, thereby repressing AHR-mediated gene expression.[6]

Visualizing the AHR Signaling Pathway

The following diagram illustrates the canonical AHR signaling pathway.

Caption: The canonical AHR signaling pathway in xenobiotic metabolism.

Quantitative Data in AHR-Mediated Xenobiotic Metabolism

The following tables summarize key quantitative data related to the interaction of xenobiotics with the AHR and the subsequent induction of metabolic enzymes.

Table 1: Ligand Binding Affinities for the Aryl Hydrocarbon Receptor

| Ligand | Species | Assay Method | Binding Affinity (Kd/Ki) | Reference |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Human | Radioligand Binding | 139 ± 99 nM (Kd) | [12] |

| 6-Formylindolo[3,2-b]carbazole (FICZ) | Human | Microscale Thermophoresis | 79 ± 36 nM (Kd) | [12] |

| CH-223191 (Antagonist) | Human | Radioligand Binding | 12.2 µM (Ki) | [12] |

| Flavone | Human | Ligand Docking | -3.48 to -4.58 kcal/mol (Docking Score) | [11] |

| 7,4'-Dihydroxyflavone (Antagonist) | Human | Reporter Assay | Potent Inhibition at 50 µM | [11] |

Table 2: EC50 Values for AHR Target Gene Induction

| Ligand | Target Gene | Cell Line | EC50 Value | Reference |

| Alizarin | CYP1A1 | HepG2 | >20 µM (Significant Induction) | [13] |

| β-Naphthoflavone | CYP1B1 | HepG2 | ~10 µM (Substantial Induction) | [11] |

| Flavone | CYP1A1 | Caco-2 | >50% of 10 nM TCDD response | [11] |

| Leflunomide | Cyp1a1 | In vivo (Rat) | Identified as an AhR agonist | [9] |

| Flutamide | Cyp1a1 | In vivo (Rat) | Identified as an AhR agonist | [9] |

Table 3: Kinetic Parameters of Key Xenobiotic Metabolizing Enzymes

| Enzyme | Substrate | Km | Vmax | Reference |

| CYP3A5 | M2 from M1-1 | 11.4 µM | 399 pmol/min/mg | [14] |

| CYP1A2 | Clozapine | 50 and 250 µM (Concentrations used) | Not specified | [15] |

| CYP1A2 | Phenacetin | 20 and 200 µM (Concentrations used) | Not specified | [15] |

| Various CYPs | 13 marker substrates | K(I) values 1.2- to 10-fold > K(S) | 39-97% inhibition at excess substrate | [16] |

| CYP1A2, 2C9, 2C19, 2D6, 3A4 | Various | R² for logKm: 0.6-0.9; R² for logVmax: 0.6-0.7 | Not specified | [17] |

Experimental Protocols

Studying the AHR signaling pathway involves a variety of molecular and cellular techniques. Below are detailed methodologies for key experiments.

Luciferase Reporter Gene Assay for AHR Activation

This assay is a widely used method to screen for AHR agonists and antagonists by measuring the transcriptional activation of a reporter gene downstream of XREs.[1][18][19][20][21]

Workflow Diagram:

Caption: Workflow for a dual-luciferase reporter assay to measure AHR activation.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Plate a suitable cell line (e.g., HepG2, MCF-7) in a 96-well plate.

-

Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an XRE-containing promoter and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency). Use a suitable transfection reagent according to the manufacturer's protocol.[18]

-

-

Compound Treatment:

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).

-

-

Cell Lysis:

-

After the desired incubation period (e.g., 24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.[18]

-

-

Luciferase Activity Measurement:

-

Transfer the cell lysate to a white-walled 96-well plate.

-

Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate and measure the luminescence using a luminometer.

-

Then, add the Stop & Glo® reagent, which quenches the firefly luciferase activity and activates the Renilla luciferase. Measure the Renilla luminescence.[18]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction relative to the vehicle control.

-

Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.[19]